N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide
Descripción
N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is an oxalamide-derived compound featuring a tert-butyl group on one amide nitrogen and a piperidin-4-ylmethyl moiety substituted with a 2,5-dimethylfuran-3-ylmethyl group.
Propiedades
IUPAC Name |
N'-tert-butyl-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-13-10-16(14(2)25-13)12-22-8-6-15(7-9-22)11-20-17(23)18(24)21-19(3,4)5/h10,15H,6-9,11-12H2,1-5H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCMGRNQNKIANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide (CAS Number: 1234887-68-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 349.5 g/mol. The compound features a complex structure that includes a tert-butyl group, a piperidine moiety, and a dimethylfuran segment.
| Property | Value |
|---|---|
| CAS Number | 1234887-68-3 |
| Molecular Formula | C19H31N3O3 |
| Molecular Weight | 349.5 g/mol |
Synthesis
The synthesis of N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide typically involves several steps:
- Formation of the Furan Derivative : The synthesis begins with the alkylation of furan to introduce the 2,5-dimethylfuran moiety.
- Piperidine Coupling : The piperidinylmethyl group is introduced through a coupling reaction.
- Oxalamide Formation : The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.
These steps can be optimized for yield and purity using various reagents and conditions.
Biological Activity
Research indicates that compounds containing furan and piperidine moieties often exhibit significant biological activities, including:
Antioxidant Activity
Studies have shown that derivatives of dimethylfuran possess antioxidant properties, which may help in reducing oxidative stress in biological systems. The presence of the oxalamide group could enhance this activity by stabilizing radical species.
Antimicrobial Properties
Preliminary investigations suggest that N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide may exhibit antimicrobial activity against various bacterial strains. This is hypothesized to be due to the interaction of the piperidine ring with bacterial membranes.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may modulate the activity of histone lysine demethylases (KDMs), which play crucial roles in epigenetic regulation.
Case Studies
Several studies have been conducted to assess the biological effects of this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects of various oxalamides on cancer cell lines, revealing that N1-(tert-butyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide showed significant cytotoxicity against certain cancer types (Source: WO2016068580A2) .
- Antimicrobial Testing : In another study, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at micromolar concentrations (Source: PubChem) .
- Mechanistic Studies : Research focused on understanding the mechanism of action revealed that the compound interacts with specific receptors involved in cellular signaling pathways, suggesting its potential as a therapeutic agent (Source: BenchChem) .
Comparación Con Compuestos Similares
The compound’s structural and functional distinctions from related oxalamide derivatives are critical to its physicochemical and biological profile. Below is a comparative analysis with key analogs from the evidence:
Structural Features
Key Observations :
- The target compound’s tert-butyl group enhances lipophilicity compared to the 4-chlorophenyl/fluoroaryl groups in analogs, which may improve membrane permeability but reduce aqueous solubility .
- The 2,5-dimethylfuran-3-ylmethyl substituent introduces an electron-rich aromatic system, contrasting with the thiazole or indenyl groups in analogs. This difference could modulate target binding (e.g., furan’s π-π stacking vs. thiazole’s hydrogen-bonding capacity) .
Key Observations :
- The tert-butyl group in the target compound may require Boc-protection/deprotection strategies similar to those in (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate synthesis) .
Key Observations :
- The target compound’s lower molecular weight (~420 vs. 522.5 for BNM-III-170) may improve pharmacokinetic properties (e.g., absorption).
- The absence of charged groups (e.g., guanidine in BNM-III-170) could reduce off-target interactions but may limit binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
